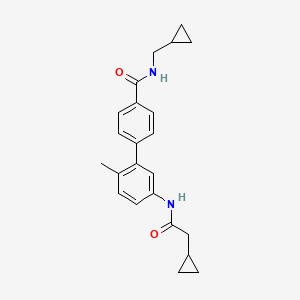![molecular formula C18H15N7O B10754965 3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide](/img/structure/B10754965.png)
3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW782612X is a chemical compound that has garnered significant interest in the field of medicinal chemistry. It is primarily known for its potential as a kinase inhibitor, which makes it a valuable candidate for therapeutic applications, particularly in the treatment of diseases such as cancer and parasitic infections .
Preparation Methods
The synthesis of GW782612X involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic routes often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halides, amines, and alcohols under controlled conditions.
Industrial production methods for GW782612X are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
GW782612X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GW782612X has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its effects on cellular processes and signaling pathways.
Medicine: GW782612X is being explored as a potential therapeutic agent for treating diseases such as cancer, parasitic infections, and inflammatory disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of GW782612X involves its interaction with specific molecular targets, primarily kinases. By inhibiting the activity of these kinases, GW782612X can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. This inhibition leads to the suppression of tumor growth and the reduction of parasitic infections .
Comparison with Similar Compounds
GW782612X can be compared with other kinase inhibitors such as:
- GW778894X
- GSK571989A
- GSK326090A
- GW779439X
- GW396574X
What sets GW782612X apart from these similar compounds is its unique structure and higher selectivity for certain kinases, making it a more effective and targeted therapeutic agent .
Properties
Molecular Formula |
C18H15N7O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C18H15N7O/c19-17(26)11-3-1-4-12(9-11)22-18-20-8-7-16(24-18)23-14-5-2-6-15-13(14)10-21-25-15/h1-10H,(H2,19,26)(H,21,25)(H2,20,22,23,24) |
InChI Key |
NQHLFCVNEBJHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)NC3=CC=CC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(4S,5R)-8-(2-cyclopentylethynyl)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754882.png)
![N-[2-[[cyclohexylcarbamoyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B10754896.png)

![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754906.png)
![1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754913.png)

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B10754929.png)
![Pyrazolo[1,5-b]pyridazine deriv. 27](/img/structure/B10754930.png)

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10754935.png)
![3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B10754942.png)

![N-(3,5-Dimethoxyphenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10754973.png)
![Pyrazolo[1,5-b]pyridazine deriv. 48](/img/structure/B10754986.png)
